6-imino-2-oxo-N,7-bis[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-2-oxo-N,7-bis[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic molecule featuring fused azatricyclic and carboxamide functionalities. Its structure includes a 14-membered fused ring system with multiple nitrogen atoms, an imino group, and oxo substituents. Characterization techniques such as IR, UV-Vis spectroscopy, and crystallographic tools (e.g., SHELX, SIR97) are likely employed for structural validation .
Properties
IUPAC Name |
6-imino-2-oxo-N,7-bis(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c23-19-16(21(28)24-12-14-5-3-9-30-14)11-17-20(27(19)13-15-6-4-10-31-15)25-18-7-1-2-8-26(18)22(17)29/h1-2,7-8,11,14-15,23H,3-6,9-10,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYAXPJADJBMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N,7-bis[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N,7-bis[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
6-imino-2-oxo-N,7-bis[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-N,7-bis[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s tricyclic core distinguishes it from simpler bicyclic or spirocyclic analogs. Key comparisons include:
The oxolane groups in the target compound may improve lipophilicity compared to the polar benzothiazole or hydroxyl groups in spiro analogs . Unlike β-lactams (), the tricyclic framework lacks a strained ring system, suggesting different mechanistic pathways if used therapeutically.
Spectroscopic and Crystallographic Characterization
Both the target compound and spiro analogs rely on IR (C=O, N–H stretches) and UV-Vis (π→π* transitions in conjugated systems) for functional group identification . Crystallographic tools like SHELX and SIR97 are critical for resolving the tricyclic structure, similar to spiro compound analyses . ORTEP-3’s graphical interface () would aid in visualizing bond angles and torsional strain in the fused ring system.
Biological Activity
Chemical Structure and Properties
This compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of oxolan (tetrahydrofuran) rings and a triazine moiety suggests potential interactions with biological macromolecules.
Molecular Formula
- Molecular Formula: C₁₅H₁₉N₃O₄
- Molecular Weight: 301.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Metal Ion Chelation: The triazine structure allows for chelation of metal ions, which can disrupt enzyme function and lead to cytotoxic effects in cancer cells.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies: In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) indicate that the compound exhibits dose-dependent cytotoxicity. The IC50 values range from 10 µM to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 25 | Cell cycle arrest |
| A549 | 20 | Inhibition of migration |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains Tested: The compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy in Mice Models
A recent study assessed the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Antimicrobial Testing
In another study focused on its antimicrobial properties, the compound was tested against various pathogens. Results indicated that it could be a potential candidate for developing new antibiotics, especially against resistant strains.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
